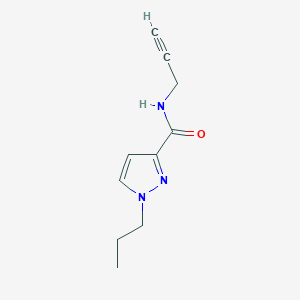

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-propyl-N-prop-2-ynylpyrazole-3-carboxamide |

InChI |

InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,5,8H,4,6-7H2,2H3,(H,11,14) |

InChI Key |

JDXUDXXVPMDUEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)C(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole-3-carboxylic Acid Derivatives

A common route to pyrazole-3-carboxylic acids involves:

- Step 1: Claisen condensation of substituted acetophenones with diethyl oxalate in the presence of lithium diisopropylamide (LDA) to yield ethyl 2,4-dioxo-4-arylbutanoates.

- Step 2: Cyclization with hydrazine hydrate under acidic conditions to form ethyl 5-aryl-1H-pyrazole-3-carboxylates.

- Step 3: Hydrolysis of esters to yield 5-aryl-1H-pyrazole-3-carboxylic acids.

This sequence is adaptable to introduce the propyl substituent at N1 by using appropriate substituted acetophenones or by subsequent alkylation.

Amide Coupling to Form Carboxamide

- The pyrazole-3-carboxylic acid or its activated derivative (e.g., acid chloride or ester) is reacted with propargyl amine (prop-2-yn-1-amine) to form the corresponding carboxamide.

- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides generated in situ (e.g., using thionyl chloride) are commonly employed.

- Reaction conditions typically involve mild bases and solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Alternative One-Pot or Catalyzed Methods

- Some methods utilize regioselective carbocyclization reactions involving N-propyl-substituted 2-alkynylamines with organometallic reagents such as diethylzinc, titanium isopropoxide, and ethylmagnesium bromide in solvents like dichloromethane or toluene to yield the target compound with high regioselectivity and yield.

- Catalytic methods involving bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been reported for related propargylic urea and amide syntheses, offering mild and efficient routes.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Claisen Condensation + Hydrazine Cyclization + Hydrolysis + Amide Coupling | Claisen condensation → hydrazine cyclization → ester hydrolysis → amide coupling with propargyl amine | LDA, diethyl oxalate, hydrazine hydrate, acid/base hydrolysis, coupling reagents (EDC/DCC) | Well-established, modular, adaptable to substitutions | Moderate to high yields; multi-step |

| Regioselective Carbocyclization of N-propyl 2-alkynylamines | Cyclization with diethylzinc, titanium isopropoxide, ethylmagnesium bromide | Organometallic reagents, DCM or toluene solvent | High regioselectivity, potentially fewer steps | High yields reported; requires organometallic handling |

| N-Alkylation of Pyrazole + Amide Formation | Alkylation of pyrazole N1 with propyl halide → amide coupling | Propyl bromide, base (e.g., K2CO3), coupling reagents | Straightforward, flexible | Dependent on alkylation efficiency |

| One-Pot BEMP-Catalyzed Amide Formation | Propargylic amine + isocyanate catalyzed by BEMP | BEMP catalyst, acetonitrile solvent, room temperature | Mild conditions, rapid reaction | Moderate yields (~50-60%) |

Research Findings and Optimization Notes

- The regioselective carbocyclization method offers a promising route with high selectivity and yield but requires careful handling of sensitive organometallic reagents.

- Amide coupling reactions are generally high-yielding and versatile, allowing for late-stage functionalization with propargyl amine.

- Alkylation of the pyrazole nitrogen is a critical step to ensure the correct substitution pattern; reaction conditions must be optimized to avoid over-alkylation or side reactions.

- Catalytic methods such as BEMP-catalyzed coupling provide milder alternatives but may require optimization to improve yields and scalability.

- Purification typically involves flash chromatography or recrystallization to achieve high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Visible light and molecular oxygen are commonly used for oxidative formylation reactions.

Substitution: Reagents such as halides and bases are used for substitution reactions involving the propynyl group.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a precursor for synthesizing various bioactive molecules, including potential enzyme inhibitors and receptor ligands. Its structural properties allow it to interact with multiple biological targets, making it a candidate for developing novel therapeutic agents.

Anti-inflammatory Properties

Research indicates that N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, where it has been evaluated for its ability to inhibit the growth of various pathogens. The presence of nitrogen in the pyrazole structure enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Antitumor Effects

This compound has been studied for its antitumor properties. Pyrazole derivatives have demonstrated the ability to inhibit tumor growth in various cancer models, making them candidates for further development as anticancer therapies .

Comparative Analysis with Other Pyrazole Derivatives

To understand the unique characteristics of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Allyl-N-(prop-2-enyl)-1H-pyrazole | Similar structure but with an allyl group | Exhibits different reactivity due to allyl substitution |

| 3-Methyl-N-(propynyl)-pyrazole | Methyl substitution on the pyrazole ring | Variation in electronic properties affecting reactivity |

| 5-Fluoro-N-(propyl)-pyrazole | Fluorine substitution on the pyrazole ring | Potentially enhanced biological activity due to electronegativity |

This table highlights the structural diversity within the pyrazole class and underscores the unique characteristics of N-(Prop-2-yne)-1-propyl-pyrazole concerning its potential applications and biological activities.

Case Studies and Research Findings

Several studies have documented the applications of N-(Prop-2-yn-1-y)-1-propyl-1H-pyrazole-3-carboxamide:

Study 1: Anti-inflammatory Activity

A recent study focused on evaluating the anti-inflammatory effects of this compound using animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Study 2: Antitumor Efficacy

In preclinical trials, N-(Prop-2-yne)-1-propyl-pyrazole was tested against various cancer cell lines. It demonstrated promising results, inhibiting cell proliferation effectively at low concentrations, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in the oxidative formylation reactions and other biological activities of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in feature imidazole or nitrobenzamide moieties (e.g., N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide), which differ significantly in core structure and functional groups. Below is a general comparison based on structural analogs of pyrazole carboxamides.

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Amide Substituent | Pyrazole Substituent | Notable Properties |

|---|---|---|---|---|

| N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide | Pyrazole | Propargyl (C≡CH₂) | 1-propyl | High lipophilicity; potential alkyne reactivity |

| 1-Propyl-1H-pyrazole-3-carboxamide | Pyrazole | H (unsubstituted) | 1-propyl | Lower molecular weight; reduced reactivity |

| N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide | Pyrazole | Benzyl (aromatic) | 1-methyl | Enhanced π-π interactions; improved solubility in polar solvents |

| N-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide | Pyrazole | 2-Hydroxyethyl | H (unsubstituted) | Increased hydrophilicity; potential for hydrogen bonding |

Key Observations:

Aromatic substituents (e.g., benzyl) further improve lipophilicity but may introduce steric hindrance.

Hydroxyethyl or nitrobenzamide derivatives (e.g., compounds in ) exhibit higher polarity and may degrade faster under acidic conditions.

Biological Activity :

- Pyrazole carboxamides with electron-withdrawing groups (e.g., nitro) often show enhanced antimicrobial activity, as seen in nitrobenzamide analogs . However, such groups are absent in the target compound.

- Propargyl-substituted analogs are less explored in published studies, suggesting a gap in comparative pharmacological data.

Biological Activity

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and antitumor effects, alongside relevant research findings and comparisons with other pyrazole derivatives.

The molecular formula of this compound is with a molecular weight of approximately 189.21 g/mol. The compound features a unique structure that includes a prop-2-yn-1-yl group and a propyl substituent attached to the pyrazole ring, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can modulate enzyme activity related to inflammation. A comparative study highlighted its potential as a selective COX-2 inhibitor with promising IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Table 1: Anti-inflammatory Activity Comparison

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives in general have shown effectiveness against various microbial strains, indicating that this compound may possess similar capabilities. Specific studies are needed to quantify its efficacy against particular pathogens .

Antitumor Activity

The antitumor potential of this compound is supported by findings from various studies on related pyrazole compounds. For example, certain derivatives have demonstrated significant cytotoxic effects on cancer cell lines, including A549 (lung cancer) and K562 (leukemia). The mechanism often involves the induction of apoptosis in cancer cells .

Table 2: Antitumor Activity Overview

| Compound Name | Cell Line Tested | GI50 Value (μM) | Reference |

|---|---|---|---|

| N-(Prop-2-yn-1-y)-1-propyl... | A549 | TBD | |

| 5-Aryl-pyrazolines | K562 | 0.04 - 11.4 |

The biological activity of N-(Prop-2-yn-1-y)-1-propyl-pyrazole is attributed to its ability to interact with various molecular targets within biological systems. The mechanism often involves:

- Enzyme Inhibition : Compounds like N-(Prop-2-yn-1-y)-1-propyl-pyrazole can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammatory responses.

- Receptor Modulation : Interactions with specific receptors can alter signaling pathways associated with inflammation and tumor growth.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells, contributing to their antitumor effects .

Case Studies

Several studies have been conducted on related pyrazole compounds that highlight the biological activity of this class:

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes, with some showing superior activity compared to traditional NSAIDs .

- Anticancer Research : Research involving novel pyrazole compounds demonstrated significant growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. What synthetic methodologies are effective for preparing N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between a pyrazole-3-carboxylic acid derivative and propargylamine. For example:

- React pyrazole-3-carbonyl chloride with propargylamine in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base at 50°C for 24 hours.

- Purify via triethylamine-treated silica gel chromatography (40% hexanes/CH₂Cl₂) to isolate the product in ~79% yield .

- Key Parameters : Reaction temperature, base selection (e.g., DBU vs. Cs₂CO₃), and solvent polarity influence yield and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Propargyl protons appear as a triplet (δ ~2.32 ppm, J ≈ 2.5 Hz), while pyrazole protons resonate as doublets (δ 8.26 and 6.73 ppm) .

- ¹³C NMR : The carboxamide carbonyl typically appears at δ ~160–165 ppm.

- HRMS : Confirm molecular weight accuracy (e.g., [M+H]⁺ ion).

Q. How can researchers verify the purity of synthesized batches?

- Methodological Answer :

- Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm.

- Melting Point Analysis : Compare observed values (e.g., 104–107°C for analogous compounds) with literature data to detect impurities .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing propargyl groups to pyrazole carboxamides?

- Methodological Answer :

- Catalytic Systems : Copper(I) bromide (0.1 equiv) with cesium carbonate (3.4 equiv) in dimethyl sulfoxide (DMSO) at 35°C improves coupling efficiency for similar amines .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of propargylamine compared to THF.

- Yield Comparison Table :

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuBr | Cs₂CO₃ | DMSO | 35 | ~18 |

| None | DBU | THF | 50 | 79 |

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate between main product signals and byproducts.

- Isolation Techniques : Re-purify via preparative TLC or recrystallization (e.g., ethyl acetate/hexanes) to isolate the target compound .

- Case Study : In analogous syntheses, residual solvents (e.g., DMSO) or unreacted propargylamine may cause extraneous peaks.

Q. What strategies improve solubility for in vitro biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to maintain biocompatibility.

- Prodrug Design : Introduce ionizable groups (e.g., hydroxyl or carboxylate) to the propyl or propargyl substituents to enhance aqueous solubility .

Q. How to design structure-activity relationship (SAR) studies for pyrazole carboxamides?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with modified alkyl chains (e.g., replacing propyl with cyclopropyl) or propargyl with allyl groups.

- Biological Assays : Test antifungal/insecticidal activity using standardized protocols (e.g., Candida albicans MIC assays or Spodoptera frugiperda larval toxicity models) .

- Data Analysis : Use multivariate regression to correlate logP values (calculated via HPLC) with bioactivity.

Data Contradiction and Validation

Q. How to reconcile conflicting biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-derived), incubation times, and positive controls (e.g., fluconazole for antifungal studies).

- Purity Threshold : Use batches with >95% purity (HPLC-validated) to exclude confounding effects from impurities .

Q. What computational tools support mechanistic studies of pyrazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or insect acetylcholinesterase.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for functionalization .

Analytical and Functional Group Considerations

Q. How to quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.